
2-Amino-4-oxo-4H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures . Another method involves the use of chromone carboxylic acids activated with organophosphoric or phosphonium salts as coupling reagents .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. For instance, the use of nanocatalysts like MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: It is being explored for its antimicrobial, antituberculosis, and antidiabetic properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure but differ in their functional groups.
Coumarins: Another class of compounds with a benzopyran ring, known for their anticoagulant properties.
Uniqueness: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid stands out due to its diverse pharmacological activities and its potential as a versatile scaffold for drug development. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
773870-06-7 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-amino-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c11-9-7(10(13)14)8(12)5-3-1-2-4-6(5)15-9/h1-4H,11H2,(H,13,14) |
InChI-Schlüssel |
HOVKDMWOXAPRSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


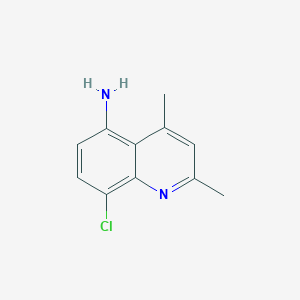
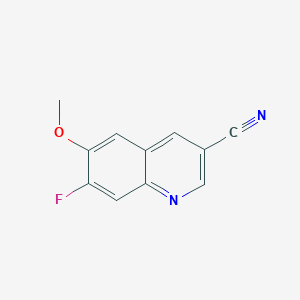

![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)
![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
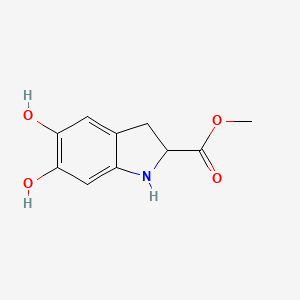
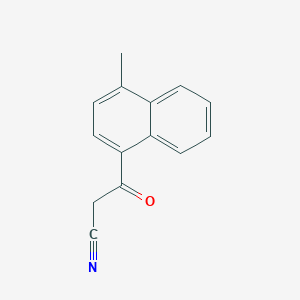


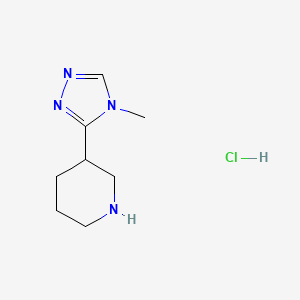
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
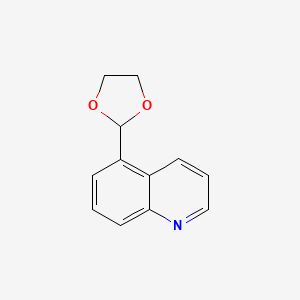
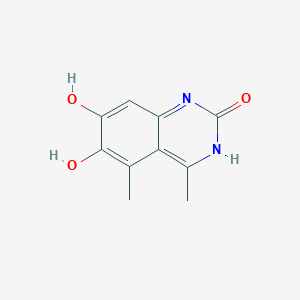
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)
